2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring structure . These compounds are often used in pharmaceuticals and have been studied for their potential anticancer properties .
Synthesis Analysis
Synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been achieved using starting materials like succinic anhydride and aminoguanidine hydrochloride . The specific synthesis pathway can depend on the nucleophilicity of the amines used .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate good thermal stability and reasonable impact sensitivities .Scientific Research Applications
Synthesis and Structural Analysis
- Rearrangement Synthesis : A study by Chernyshev et al. (2010) discusses the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid through a reaction involving aminoguanidine and succinic acid. This process includes a rearrangement in the 2,5-dioxopyrrolidine series and reveals the compound's existence in unionized and zwitterionic forms.
Medicinal Chemistry and Antiproliferative Activity
- Pt(II)-Complexes with Antiproliferative Activity : Research by Riccardi et al. (2019) on the synthesis of novel Pt(II)-complexes with an L-alanyl-based ligand, which includes a substituted triazolyl-thione group. These complexes show moderate cytotoxic activity against cancer cells and a marked ability to bind DNA.
Anticancer Activity
- S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives : A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. These compounds showed significant in vitro anticancer activities against various cancer cell lines.
Diagnostic Imaging
- Positron Emission Tomography (PET) Imaging : McConathy et al. (2010) developed radiolabeled enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging in PET. The study showed that one enantiomer provided higher tumor uptake and tumor to brain ratios, indicating promising PET properties for brain tumor diagnostics.
Antimicrobial Activities
- 1,2,4-Triazole Derivatives as Antimicrobial Agents : Bektaş et al. (2007) conducted a study on synthesizing novel 1,2,4-triazole derivatives with potential antimicrobial activities. These derivatives were found to possess good or moderate activities against various microorganisms.
Synthesis and Structural Characterization
- Esterification Reaction and Structural Analysis : Yan Shuang-hu (2014) reported the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, confirming its structure through various diffraction and spectroscopic methods.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that EN300-6734802 may have a similar mode of action.
Mode of Action
It is suggested that the compound might interact with its targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that EN300-6734802 may affect a variety of biochemical pathways.
Future Directions
properties
IUPAC Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-3(5(10)11)1-4-7-2-8-9-4;;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEQZKDSNCSPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride |
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